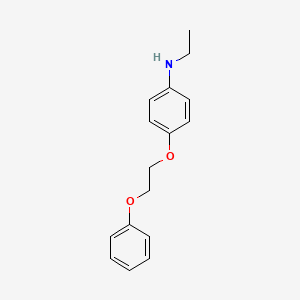
N-乙基-4-(2-苯氧基乙氧基)苯胺
描述
“N-Ethyl-4-(2-phenoxyethoxy)aniline” is a biochemical used for proteomics research . It has a molecular formula of C16H19NO2 and a molecular weight of 257.33 .
Molecular Structure Analysis
The molecular structure of “N-Ethyl-4-(2-phenoxyethoxy)aniline” is defined by its molecular formula, C16H19NO2 . Unfortunately, the specific structural details or a diagram of the molecule are not provided in the search results.Physical And Chemical Properties Analysis
“N-Ethyl-4-(2-phenoxyethoxy)aniline” has a molecular weight of 257.33 and a molecular formula of C16H19NO2 . Additional physical and chemical properties are not provided in the search results.科学研究应用
光谱和理论研究
N-乙基-4-(2-苯氧基乙氧基)苯胺及其衍生物已通过密度泛函计算支持的光谱研究来研究其振动、几何和电子性质。研究表明了在(CH2)2链周围的最低能量构象,并研究了这些化合物在不同温度下的振动行为,为了解它们的结构动力学和电子性质提供了见解 (Finazzi et al., 2003)。
合成过程
通过两步反应合成N-乙基-m-甲氧基苯胺展示了一个改进的产率过程,突出了一个简单和适中的反应条件,为工业制造奠定了基础 (Shi Kai-yun, 2006)。
新颖应用
- 聚合物形成:合成了与苯胺相连的新型单体,为在水溶液中电化学合成聚合物铺平了道路。这在染料敏化太阳能电池中具有应用,展示了能量转换效率比传统方法显著提高 (Shahhosseini et al., 2016)。
- 防腐蚀:研究表明,N-乙基-4-(2-苯氧基乙氧基)苯胺衍生物可以作为金属在酸性环境中高效的缓蚀剂,其效率随浓度增加而增加。这种应用对于保护工业机械和基础设施免受腐蚀损害至关重要 (Daoud et al., 2014)。
安全和危害
属性
IUPAC Name |
N-ethyl-4-(2-phenoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-17-14-8-10-16(11-9-14)19-13-12-18-15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREOIYUKMHQKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)OCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1451580.png)



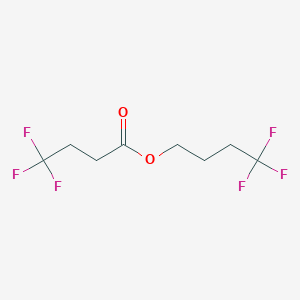
![2-(Trifluoromethyl)benzo[d]thiazol-5-amine](/img/structure/B1451587.png)
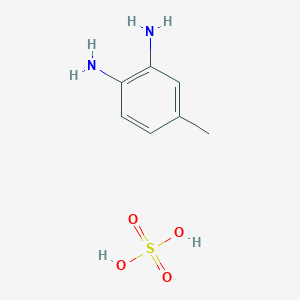
![6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1451590.png)
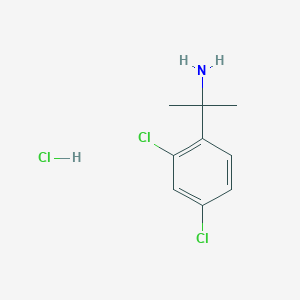
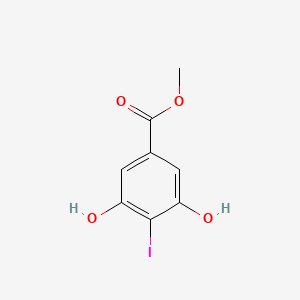
![N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide](/img/structure/B1451594.png)
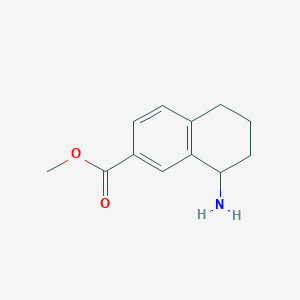
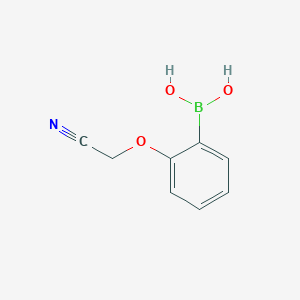
![N-[3-(difluoromethoxy)phenyl]guanidine](/img/structure/B1451599.png)